

1,1-dibromocyclopropane molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dibromocyclopropane

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Technical Guide: 1,1-Dibromocyclopropane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular characteristics of **1,1-dibromocyclopropane**, a halogenated cyclopropane derivative. While its direct applications in drug development are not extensively documented, its structural motif is of interest in synthetic organic chemistry, which can be foundational for the creation of novel pharmaceutical compounds.

Core Molecular Data

The essential molecular information for **1,1-dibromocyclopropane** is summarized below. This data is critical for any experimental design, including reaction stoichiometry and analytical characterization.

Parameter	Value	Reference
Molecular Formula	C ₃ H ₄ Br ₂	[1] [2]
Molecular Weight	199.87 g/mol	[1] [2]
IUPAC Name	1,1-dibromocyclopropane	[1]
Canonical SMILES	C1CC1(Br)Br	[1]
CAS Number	3591-34-2	[1] [2]

Molecular Structure

The structure of **1,1-dibromocyclopropane** consists of a three-membered carbon ring where two bromine atoms are attached to the same carbon atom. This geminal dibromide arrangement is a key feature influencing its reactivity.

Caption: Molecular structure of **1,1-dibromocyclopropane**.

Experimental Protocols & Biological Activity

Detailed experimental protocols for the synthesis or application of **1,1-dibromocyclopropane** are specific to the intended research and are not broadly standardized. Researchers typically employ it as a reagent in organic synthesis, for instance, in the generation of cyclopropylidene carbenes for cyclopropanation reactions.

There is limited publicly available information regarding the specific signaling pathways or direct use of **1,1-dibromocyclopropane** in drug development. However, related brominated cyclopropane structures have been investigated for their potential biological activities.[\[3\]](#) The study of such compounds often involves standard protocols for assessing cytotoxicity, enzyme inhibition, or receptor binding, depending on the therapeutic target. The development of a detailed experimental protocol would be contingent on the specific research question being addressed.

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References

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